Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride
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Overview
Description
Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable and soluble form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 1-(2-(dicyclohexylmethoxy)ethyl)piperidine. This intermediate can be synthesized through the reaction of piperidine with 2-(dicyclohexylmethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Once the intermediate is obtained, it is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically performed in an aqueous or alcoholic solution, where the hydrochloride salt precipitates out and can be collected by filtration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include crystallization, distillation, and recrystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can act as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various medical conditions, including its role as an intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing five methylene bridges and one amine bridge.
Pyridine: A six-membered aromatic ring with one nitrogen atom, differing from piperidine by the presence of a double bond system.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Uniqueness
Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is unique due to the presence of the dicyclohexylmethoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-(dicyclohexylmethoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h18-20H,1-17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBCUIBCDQVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)OCCN3CCCCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144981 |
Source
|
Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102376-35-2 |
Source
|
Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102376352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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